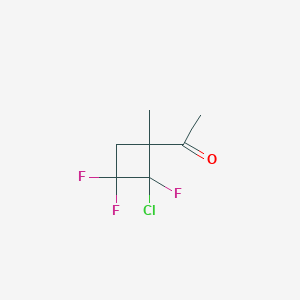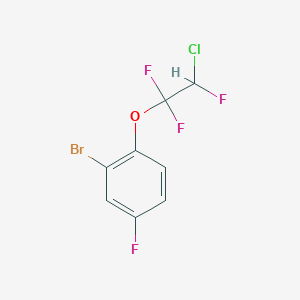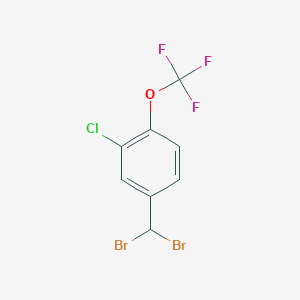
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% (4-DBCTFMB) is a chemical compound with a wide range of applications in scientific research. It is a halogenated aromatic compound that is used as an intermediate in organic synthesis and as a reagent for a variety of reactions. 4-DBCTFMB is a versatile and efficient reagent for a variety of organic transformations.
Wissenschaftliche Forschungsanwendungen
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is used as a reagent in a variety of organic synthesis reactions. It is used as a reactant in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It is also used in the synthesis of a variety of fluorinated compounds. Additionally, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is used in the synthesis of a variety of organometallic compounds, including palladium and platinum complexes.
Wirkmechanismus
The mechanism of action of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is not fully understood. However, it is known that the reaction of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% with bromine in acetonitrile (MeCN) involves a radical mechanism. In this reaction, the bromine atom is oxidized to form bromine radical, which then reacts with 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% to form the final product.
Biochemical and Physiological Effects
Due to its halogenated nature, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. Additionally, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% has been shown to be an effective antioxidant, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% in laboratory experiments has several advantages. It is a versatile and efficient reagent for a variety of organic transformations. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a halogenated compound, and its use can result in the formation of hazardous by-products. Additionally, it is highly flammable and should be handled with care.
Zukünftige Richtungen
The use of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% in scientific research is expected to continue to grow in the future. It is expected to be used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. Additionally, it is expected to be used in the synthesis of a variety of organometallic compounds, including palladium and platinum complexes. Furthermore, it is expected to be used in the synthesis of a variety of fluorinated compounds. Additionally, it is expected to be used in the development of new drugs and other therapeutic agents. Finally, it is expected to be used in the development of new materials, such as catalysts and polymers.
Synthesemethoden
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is synthesized through a two-step process. The first step involves the reaction of p-bromo-o-chlorobenzene (p-BCB) with trimethylsulfonium iodide (TMSI) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction produces the intermediate 4-bromomethyl-2-chloro-(trifluoromethoxy)benzene (4-BMCTFMB). The second step involves the reaction of 4-BMCTFMB with bromine in acetonitrile (MeCN) to produce the final product, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97%.
Eigenschaften
IUPAC Name |
2-chloro-4-(dibromomethyl)-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF3O/c9-7(10)4-1-2-6(5(11)3-4)15-8(12,13)14/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRTXVITABOCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Br)Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

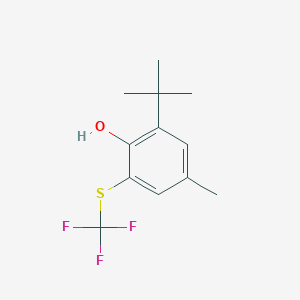
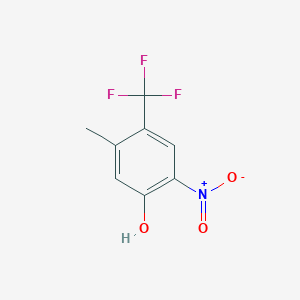

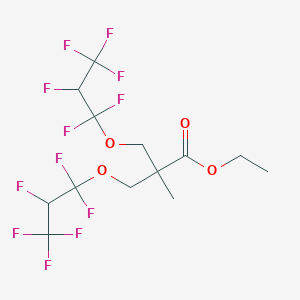
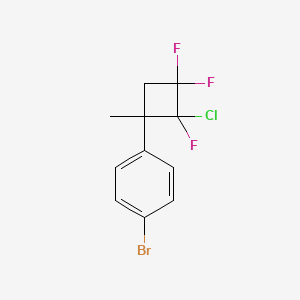

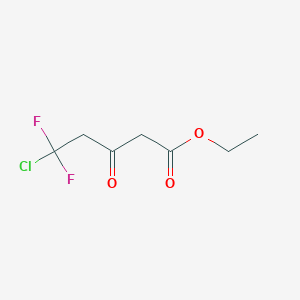

![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)
